molecular formula C10H11ClO4S B1466258 ethyl 2-[3-(chlorosulfonyl)phenyl]acetate CAS No. 1190373-83-1

ethyl 2-[3-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1466258
CAS No.: 1190373-83-1
M. Wt: 262.71 g/mol
InChI Key: QPZRMBNQECBUGT-UHFFFAOYSA-N
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Description

ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate typically involves the esterification of (3-Chlorosulfonyl-phenyl)acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-[3-(chlorosulfonyl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) as reducing agents.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: (3-Chlorosulfonyl-phenyl)acetic acid and ethanol.

    Reduction: (3-Chlorosulfonyl-phenyl)ethanol.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is a versatile compound with applications in several scientific fields:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(3-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-4-3-5-9(6-8)16(11,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZRMBNQECBUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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